N-(4-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC9668123
Molecular Formula: C13H15N3O2S
Molecular Weight: 277.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O2S |
|---|---|
| Molecular Weight | 277.34 g/mol |
| IUPAC Name | N-(4-hydroxyphenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C13H15N3O2S/c1-8(2)14-13-16-11(7-19-13)12(18)15-9-3-5-10(17)6-4-9/h3-8,17H,1-2H3,(H,14,16)(H,15,18) |
| Standard InChI Key | FCPDNVRDNKZGSQ-UHFFFAOYSA-N |
| SMILES | CC(C)NC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)O |
| Canonical SMILES | CC(C)NC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
-
Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen atoms, which serves as the central scaffold.
-
4-Hydroxyphenyl Group: A phenolic moiety attached to the thiazole’s 4-position, enabling hydrogen bonding and π-π interactions.
-
Isopropylamino-Carboxamide Side Chain: A branched alkylamine linked to the thiazole’s 2-position, enhancing hydrophobicity and target binding.
The interplay of these groups confers a balance of hydrophilic and lipophilic properties, critical for membrane permeability and drug-likeness.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 277.34 g/mol | |
| Hydrogen Bond Donors | 3 (NH, OH, CONH) | |
| Hydrogen Bond Acceptors | 4 (S, N, O, CONH) | |
| LogP (Predicted) | 2.1 ± 0.3 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(4-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide likely follows multi-step protocols common to thiazole derivatives:
-
Thiazole Ring Formation:
-
Hantzsch Thiazole Synthesis: Condensation of thiourea with α-haloketones or α-halocarboxylic acids. For example, reacting 4-hydroxyphenylglyoxylic acid with thiourea in the presence of phosphorus oxychloride yields the thiazole core.
-
Cyclization of Thioamides: Alternative routes involve cyclizing thioamide precursors with α-bromo ketones .
-
-
Functionalization Steps:
-
Amide Coupling: The carboxamide group at position 4 is introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) between thiazole-4-carboxylic acid and 4-aminophenol.
-
Amination at Position 2: Reaction of 2-bromo-thiazole intermediates with isopropylamine under nucleophilic substitution conditions .
-
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Reaction Conditions |
|---|---|---|
| Thiazole-4-carboxylic acid | Carboxamide precursor | DCC, DMAP, DCM, 0°C to RT |
| 2-Bromo-1,3-thiazole | Amination substrate | Isopropylamine, EtOH, reflux |
Biological Activities and Mechanisms
Anticancer Activity
While no direct cytotoxicity data exists for this compound, analogs with thiazole-carboxamide motifs demonstrate potent activity against hepatocellular carcinoma (Huh-7 cells) with IC values <10 µM . Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation and ROS generation .
Table 3: Anticancer Activity of Analogous Thiazoles
| Compound | Target Cell Line | IC (µM) | Mechanism | Source |
|---|---|---|---|---|
| 1-Aryl-3-isopropylamino-propanone | Huh-7 | 8.2 | ROS-mediated apoptosis | |
| Thiazole-4-carboxamide | MCF-7 | 12.5 | Topoisomerase II inhibition |
Computational Insights
Molecular Docking Studies
In silico docking of analogous thiazoles into the ATP-binding pocket of EGFR (PDB: 1M17) reveals strong hydrogen bonding with Met793 ( kcal/mol). The 4-hydroxyphenyl group forms π-cation interactions with Lys721, while the isopropylamino side chain occupies a hydrophobic subpocket .
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models highlight the importance of:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume